

Brodimoprim: A Technical Guide to Its Physicochemical Properties for Researchers

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Compound of Interest

Compound Name: *Brodimoprim*

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This whitepaper provides an in-depth technical overview of the core physicochemical properties of **Brodimoprim**, a potent antibacterial agent. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

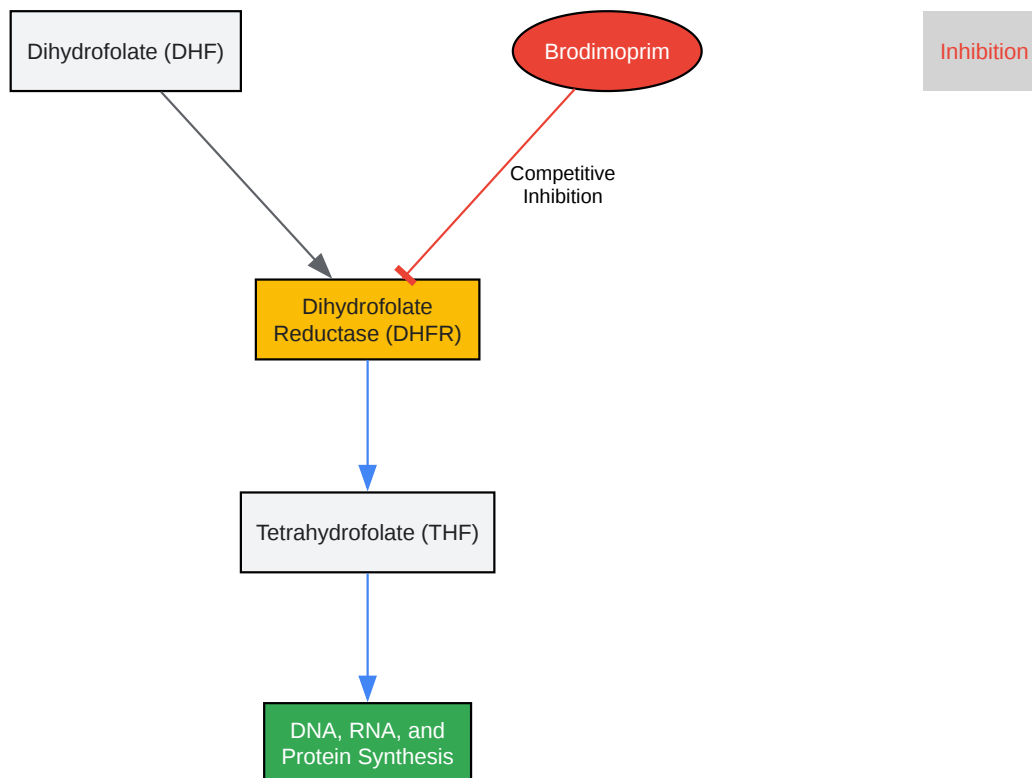
Core Physicochemical Data

Brodimoprim is a synthetic antibacterial agent and a structural analogue of trimethoprim.^[1] It is classified as a dihydrofolate reductase inhibitor.^[2] The following table summarizes its key physicochemical properties.

Property	Value	Source(s)
IUPAC Name	5-[(4-Bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine	[1][3]
Chemical Formula	C ₁₃ H ₁₅ BrN ₄ O ₂	[3]
Molecular Weight	339.19 g/mol	[3]
Melting Point	225-228 °C	[1]
Boiling Point	563.8 ± 60.0 °C at 760 mmHg (Predicted)	[4]
pKa	7.15	[5]
LogP (octanol-water)	1.43	[4]
Solubility	DMSO: ~33.33 mg/mL (~98.26 mM)	[6]
In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline		
		[4]
In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil		
		[4]
Appearance	White to yellow solid powder	[6]

Mechanism of Action

Brodimoprim's antibacterial effect stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[4][7] This enzyme is crucial for the bacterial folate synthesis pathway, which produces tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis.[7] By competitively inhibiting DHFR, **Brodimoprim** halts the production of these essential building blocks, thereby arresting bacterial growth and replication.[7]



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Mechanism of Action of **Brodimoprim**.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of **Brodimoprim** are not readily available in the public domain. However, based on published research and standard pharmaceutical testing guidelines, the following methodologies are presented.

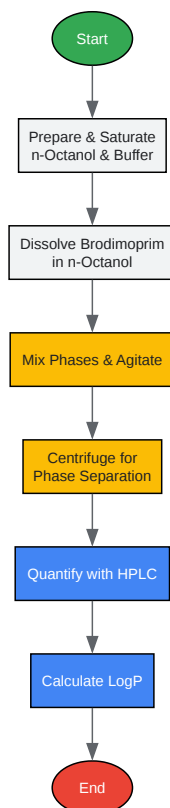
Determination of n-Octanol/Water Partition Coefficient (LogP)

The partition coefficient of **Brodimoprim** has been determined using a shake-flask method with subsequent analysis by high-pressure liquid chromatography (HPLC). The following protocol is

based on the methodology described by Fresta et al.

Methodology:

- **Preparation of Phases:** Prepare a 0.1 M phosphate buffer solution and adjust the pH to a desired value (e.g., ranging from 3 to 10). Saturate n-octanol with the phosphate buffer and, conversely, saturate the phosphate buffer with n-octanol to ensure thermodynamic equilibrium.
- **Partitioning:** Dissolve a precisely weighed amount of **Brodinoprim** in the n-octanol phase. Mix this solution with an equal volume of the corresponding pre-saturated aqueous buffer in a sealed container.
- **Equilibration:** Agitate the biphasic mixture at a constant temperature (e.g., 37°C) for a sufficient time to allow for complete partitioning and equilibration.
- **Phase Separation:** Centrifuge the mixture to ensure a clear separation of the n-octanol and aqueous layers.
- **Quantification:** Carefully sample an aliquot from each phase. Determine the concentration of **Brodinoprim** in each phase using a validated HPLC method. The HPLC system can be equipped with a C18 reverse-phase column and a UV detector set to the appropriate wavelength for **Brodinoprim** (e.g., 283 nm).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of **Brodinoprim** in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.



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Shake-Flask Method for LogP Determination.

General Protocol for Melting Point Determination

Disclaimer: The following is a general protocol and has not been specifically cited for **Brodimoprim**.

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline **Brodimoprim** powder is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded as the melting point.

General Protocol for pKa Determination

Disclaimer: The following is a general protocol and has not been specifically cited for **Brodimoprim**.

Potentiometric titration is a standard method for pKa determination.

- **Sample Preparation:** A solution of **Brodimoprim** is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Studies and Forced Degradation

To ensure the stability and to identify potential degradation products of **Brodimoprim**, forced degradation studies are essential. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for **Brodimoprim** is not widely published, it is known to require protection from light.^[4] A typical forced degradation study would include the following conditions as per ICH guidelines:

- **Acid and Base Hydrolysis:** The drug substance is exposed to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.
- **Oxidation:** The drug is treated with an oxidizing agent, such as hydrogen peroxide.
- **Thermal Degradation:** The solid drug substance is exposed to high temperatures.
- **Photostability:** The drug substance is exposed to light sources as specified by ICH Q1B guidelines.

Samples from each condition are then analyzed using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

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